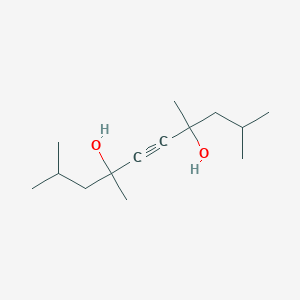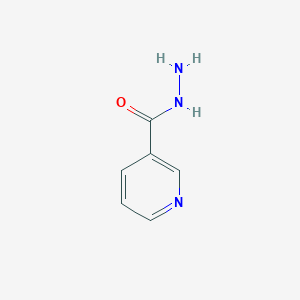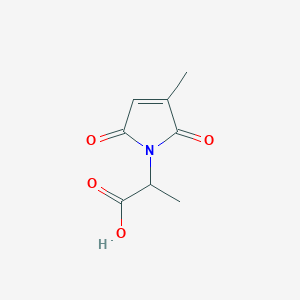
Methyl-(2S)-2-Amino-4-phenylbutanoat-Hydrochlorid
Übersicht
Beschreibung
“Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” is a chemical compound. Its structure suggests that it is an amino acid derivative, specifically a derivative of phenylalanine, which is one of the 20 standard amino acids used in living organisms to build proteins .
Molecular Structure Analysis
The molecular structure of “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a butanoate group (a 4-carbon chain with a carboxylate group at one end), and an amino group (NH2). The “2S” in the name indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms .
Wissenschaftliche Forschungsanwendungen
Synthese von geschützten Glycin-Derivaten
Methyl-(2S)-2-Amino-4-phenylbutanoat-Hydrochlorid: wird als Ausgangsmaterial für die Synthese von geschützten Glycin-Derivaten verwendet . Diese Derivate dienen als vielseitige asymmetrische Bausteine in verschiedenen chemischen Synthesen. Der Schutz von Aminosäuren wie Glycin ist entscheidend für die Peptidsynthese, bei der Selektivität und Spezifität von größter Bedeutung sind.
Peptidsynthese
Diese Verbindung spielt eine wichtige Rolle als Rohstoff in der Peptidsynthese . Peptide, kurze Ketten aus Aminosäuren, sind grundlegende Bestandteile in der pharmazeutischen Industrie für die Herstellung von Therapeutika, und diese Verbindung bietet einen zuverlässigen Ausgangspunkt für deren Produktion.
Organische Synthese
Im Bereich der organischen Synthese ist This compound ein wichtiges Zwischenprodukt . Es ist an der Herstellung komplexer Moleküle beteiligt, die pharmazeutische oder agrochemische Anwendungen haben können.
Pharmazeutische Forschung
Die Verbindung wird in der pharmazeutischen Forschung als Zwischenprodukt für die Entwicklung neuer Medikamente verwendet . Seine Rolle bei der Synthese verschiedener pharmakologisch aktiver Moleküle macht es zu einem wertvollen Gut in der Medikamentenfindung und -entwicklung.
Produktion von Agrochemikalien
Als Zwischenprodukt in der Produktion von Agrochemikalien trägt diese Verbindung zur Synthese von Pestiziden und Herbiziden bei . Seine chemischen Eigenschaften ermöglichen die Herstellung von Verbindungen, die Pflanzen vor Schädlingen und Krankheiten schützen können.
Farbstoffbereich
Im Farbstoffbereich wird This compound verwendet, um Farbstoffe und Pigmente herzustellen . Diese Farbstoffe sind unerlässlich zum Färben von Stoffen, Kunststoffen und anderen Materialien und unterstreichen die Vielseitigkeit der Verbindung in industriellen Anwendungen.
Stoffwechselstudien
Diese Verbindung wird auch in Stoffwechselstudien verwendet, um den Glukose- und Alanin-Stoffwechsel zu messen, insbesondere in der Forschung im Zusammenhang mit Diabetes . Solche Studien sind entscheidend für das Verständnis der Stoffwechselwege und die Entwicklung von Behandlungen für Stoffwechselstörungen.
Zukünftige Richtungen
The future directions for research on “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” would likely depend on its potential applications. If it has biological activity, it could be investigated for use in medicine or biotechnology . If it has unique chemical properties, it could be studied for use in chemical synthesis or materials science.
Wirkmechanismus
Target of Action
Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT). These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .
Mode of Action
MPH acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). It non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking DAT and NAT, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This prolongs their action and enhances neurotransmission, particularly in the prefrontal cortex, an area of the brain thought to play a prominent role in ADHD pathophysiology .
Biochemical Pathways
The increased presence of dopamine and norepinephrine in the synaptic cleft affects several biochemical pathways. The exact pathways affected by MPH are not fully understood, but it is known that the drug’s effects are dose-related. Higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects. In contrast, lower doses selectively activate NE and DA neurotransmission within the prefrontal cortex, thereby improving clinical efficacy and preventing side effects .
Pharmacokinetics
MPH is rapidly and extensively absorbed from the tablets following oral administration. Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%) and large individual differences exist (11-52%) . The distribution volumes at steady state of S- and R-ketamine are 6.6 ± 2.2 and 5.6 ± 2.1 l/kg, respectively. The terminal half-lives are 5.2 ± 3.4 and 6.1 ± 3.1 hours, and metabolic clearances are 1,620 ± 380 and 1,530 ± 380 ml/min, respectively .
Result of Action
The primary result of MPH’s action is the reduction of symptoms associated with Attention-Deficit/Hyperactivity Disorder (ADHD). By increasing the presence of dopamine and norepinephrine in the synaptic cleft, MPH reduces symptoms such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .
Action Environment
The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug. Additionally, individual genetic factors, such as polymorphisms in genes encoding for the drug’s target proteins (DAT and NAT), can influence the drug’s efficacy and the patient’s response to treatment. More research is needed to fully understand the impact of environmental factors on the action of mph .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739868 | |
| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60425-49-2 | |
| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)

